

# Application Notes & Protocols: 2,3-Dimethylantraquinone as a Catalyst in Photocatalytic Oxidation Reactions

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## Compound of Interest

Compound Name: 2,3-Dimethylantraquinone

Cat. No.: B181617

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Prepared for: Researchers, Scientists, and Drug Development Professionals

## I. Executive Summary

This document provides a comprehensive technical guide on the application of **2,3-dimethylantraquinone** as a catalyst in oxidation reactions, with a particular focus on its potential in photocatalytic processes relevant to organic synthesis and drug development. While **2,3-dimethylantraquinone** is a well-established industrial catalyst, particularly in the Riedl-Pfleiderer process for hydrogen peroxide production, its application as a versatile laboratory-scale photocatalyst for fine chemical synthesis is an emerging area with fewer established, specific protocols compared to congeners like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

This guide bridges this gap by elucidating the fundamental principles of anthraquinone-based photocatalysis and providing detailed, adaptable protocols for key oxidation reactions. The methodologies presented are grounded in established principles of photoredox catalysis and draw from analogous, well-documented systems.[2][3] The objective is to equip researchers with the foundational knowledge and practical starting points to effectively employ **2,3-dimethylantraquinone** in their synthetic endeavors.

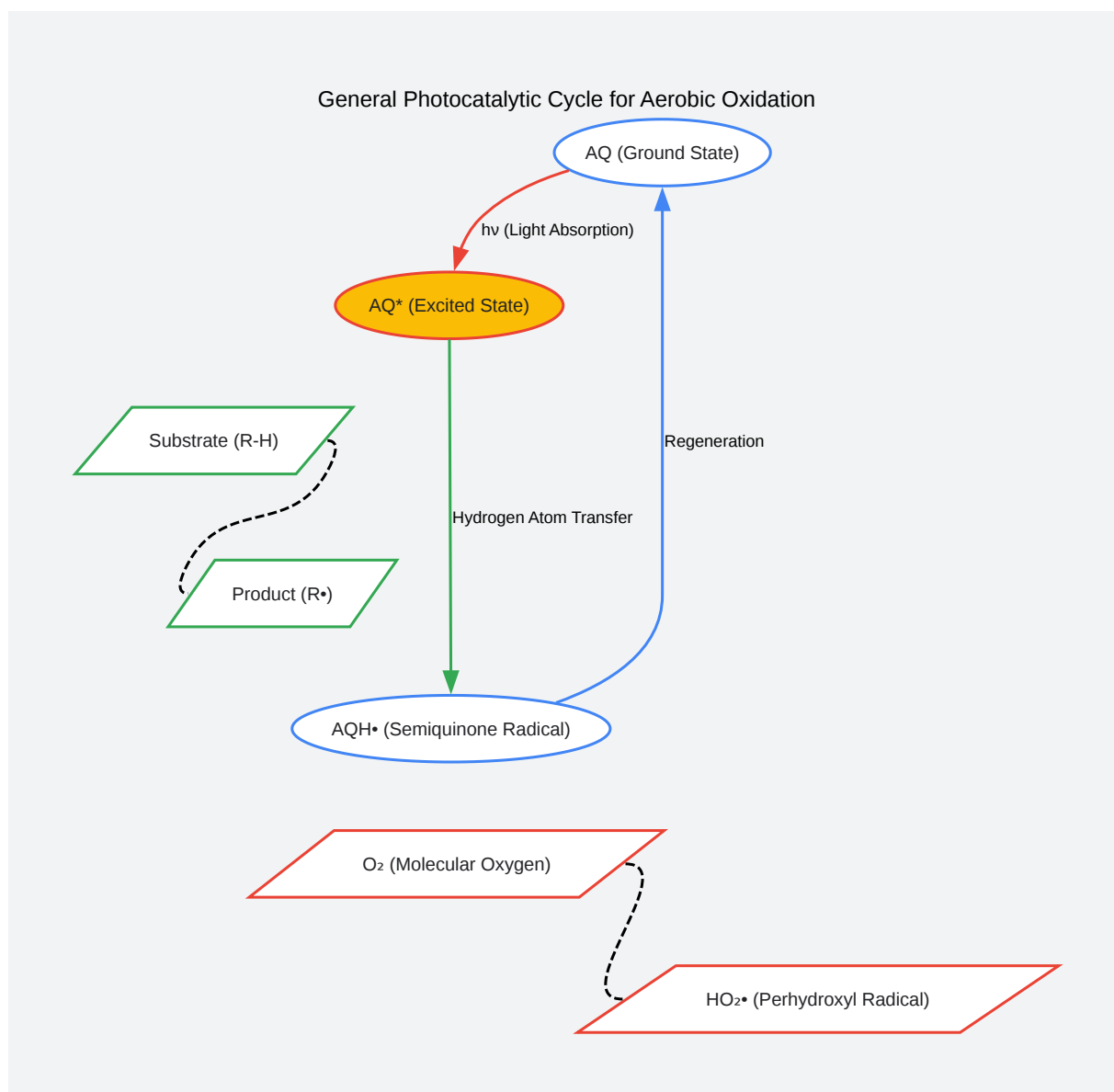
## II. Introduction to 2,3-Dimethylantraquinone: Properties and Catalytic Potential

**2,3-Dimethylantraquinone** is a solid organic compound belonging to the anthraquinone family. Its utility as a catalyst is rooted in its photochemical properties.<sup>[4]</sup> Like other anthraquinones, it can absorb light, typically in the UV-A to visible range, to reach an excited state with enhanced oxidizing power.<sup>[1]</sup> This excited state can then participate in electron or hydrogen atom transfer processes, initiating a catalytic cycle.

Key Physicochemical Properties of **2,3-Dimethylantraquinone**:

Property	Value	Reference
CAS Number	6531-35-7	
Molecular Formula	C <sub>16</sub> H <sub>12</sub> O <sub>2</sub>	
Molecular Weight	236.27 g/mol	
Appearance	Solid	
Melting Point	210-212 °C	

The core catalytic cycle of an anthraquinone (AQ) photocatalyst in an aerobic oxidation reaction is depicted below. This cycle is fundamental to understanding the protocols that follow.



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Caption: General photocatalytic cycle of anthraquinone (AQ) in aerobic oxidation.

## III. Application Note 1: Photocatalytic Aerobic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis. **2,3-Dimethylantraquinone** can potentially serve as a metal-free photocatalyst for this reaction, utilizing ambient air as the terminal oxidant. The following protocol is adapted from established procedures for other organic photocatalysts.<sup>[2]</sup>

### A. Mechanistic Rationale

The reaction is initiated by the photoexcitation of **2,3-dimethylantraquinone**. The excited catalyst then abstracts a hydrogen atom from the alcohol's hydroxyl group and  $\alpha$ -carbon, generating a ketyl radical and the semiquinone radical of the catalyst. The reduced catalyst is then regenerated by molecular oxygen, which also propagates a radical chain reaction to afford the carbonyl product.

### B. Experimental Protocol: Oxidation of a Secondary Benzylic Alcohol to a Ketone

This protocol details the oxidation of 1-phenylethanol to acetophenone as a model reaction.

Materials:

- **2,3-Dimethylantraquinone** (Catalyst, 1-5 mol%)
- 1-Phenylethanol (Substrate)
- Acetonitrile (Solvent, HPLC grade)
- Schlenk flask or a vial with a septum
- Visible light source (e.g., blue LEDs, 400-410 nm)<sup>[2]</sup>
- Magnetic stirrer and stir bar
- Oxygen balloon or access to a compressed air line

#### Procedure:

- **Reaction Setup:** To a Schlenk flask equipped with a magnetic stir bar, add **2,3-dimethylantraquinone** (e.g., 5.9 mg, 0.025 mmol, 5 mol% for a 0.5 mmol scale reaction) and 1-phenylethanol (61.1 mg, 0.5 mmol).
- **Solvent Addition:** Add acetonitrile (5 mL) to dissolve the reactants.
- **Atmosphere:** Seal the flask with a septum. Purge the flask with oxygen or air by bubbling the gas through the solution for 5-10 minutes. Attach an oxygen or air-filled balloon to the flask to maintain a positive pressure.
- **Photoreaction:** Place the flask in proximity to the visible light source and begin vigorous stirring. Ensure the reaction mixture is adequately illuminated.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
- **Work-up:** Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

#### Self-Validation and Controls:

- Run a control reaction in the dark to ensure that light is necessary for the transformation.
- Run a control reaction without the **2,3-dimethylantraquinone** catalyst to confirm its catalytic role.
- Run a control reaction under an inert atmosphere (e.g., nitrogen or argon) to verify the requirement of oxygen.

## IV. Application Note 2: Selective Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a valuable transformation in drug development, as the sulfoxide moiety is present in several active

pharmaceutical ingredients. Anthraquinone-based photocatalysts have shown promise in this area.<sup>[1]</sup>

## A. Mechanistic Considerations

The photocatalytic oxidation of sulfides is believed to proceed via a single-electron transfer (SET) mechanism. The photoexcited **2,3-dimethylantraquinone** acts as an oxidant, accepting an electron from the electron-rich sulfide to form a sulfide radical cation and the radical anion of the catalyst. The catalyst is regenerated by oxygen, which also leads to the formation of a superoxide radical anion. The sulfide radical cation can then react further to form the sulfoxide.

## Workflow for Sulfide to Sulfoxide Oxidation

## Preparation

Dissolve sulfide and 2,3-dimethylantraquinone in solvent

Saturate with O<sub>2</sub>/Air

## Reaction

Irradiate with visible light (e.g., blue LEDs)

Stir vigorously

Monitor by TLC/GC

Upon completion

## Work-up &amp; Analysis

Solvent evaporation

Column chromatography

Characterize product

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Caption: Experimental workflow for the photocatalytic oxidation of sulfides.

## B. Experimental Protocol: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

Materials:

- **2,3-Dimethylantraquinone** (Catalyst, 2-5 mol%)
- Thioanisole (Substrate)
- Acetonitrile or another suitable polar aprotic solvent
- Photoreactor setup with a visible light source
- Oxygen or air source

Procedure:

- **Setup:** In a photoreactor tube, combine **2,3-dimethylantraquinone** (e.g., 4.7 mg, 0.02 mmol, 2 mol% for a 1.0 mmol scale reaction) and thioanisole (124.2 mg, 1.0 mmol).
- **Solvent:** Add 10 mL of acetonitrile.
- **Atmosphere:** Seal the tube and bubble air or oxygen through the solution for 10-15 minutes.
- **Reaction:** Place the tube in the photoreactor and irradiate with visible light while maintaining stirring.
- **Monitoring:** Follow the disappearance of the starting material and the appearance of the sulfoxide product by TLC or GC-MS. Be mindful of the potential for over-oxidation to the sulfone.
- **Work-up:** Once the desired conversion is achieved, concentrate the reaction mixture in vacuo. Purify the residue by flash chromatography on silica gel to separate the sulfoxide from unreacted sulfide and any sulfone byproduct.

Trustworthiness and Optimization:



- The catalyst loading and reaction time may need to be optimized to maximize the yield of the sulfoxide while minimizing the formation of the sulfone.
- Screening different solvents may also improve selectivity.

## V. Application Note 3: C-H Bond Functionalization

Direct C-H functionalization is a highly sought-after transformation in modern organic synthesis as it offers a more atom-economical route to complex molecules. Anthraquinone-based systems have been shown to be effective in photocatalytic C-H activation through a hydrogen atom transfer (HAT) mechanism.<sup>[3]</sup>

### A. Mechanistic Rationale

The excited state of **2,3-dimethylantraquinone** is a powerful oxidant capable of abstracting a hydrogen atom from a weak C-H bond (e.g., a benzylic C-H bond). This generates a carbon-centered radical and the semiquinone radical of the catalyst. The carbon radical can then be trapped by a suitable radical acceptor, while the catalyst is regenerated by an oxidant, typically molecular oxygen.

### B. Exemplary Protocol: Oxidative Coupling of Tetrahydroisoquinoline

This protocol is based on the known reactivity of N-aryl-1,2,3,4-tetrahydroisoquinolines in the presence of an anthraquinone photocatalyst.<sup>[3]</sup>

Materials:

- **2,3-Dimethylantraquinone** (Catalyst, 5 mol%)
- N-Phenyl-1,2,3,4-tetrahydroisoquinoline (Substrate)
- Acetonitrile (Solvent)
- Visible light source
- Air or oxygen balloon

#### Procedure:

- **Reaction Setup:** In a reaction vial, dissolve N-phenyl-1,2,3,4-tetrahydroisoquinoline (0.5 mmol) and **2,3-dimethylanthraquinone** (5.9 mg, 0.025 mmol, 5 mol%) in acetonitrile (5 mL).
- **Atmosphere:** Ensure an aerobic atmosphere by leaving the vial open to the air or by using an air-filled balloon.
- **Irradiation:** Stir the reaction mixture under visible light irradiation.
- **Monitoring and Work-up:** Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography to isolate the desired cross-dehydrogenative coupling product.

## VI. Concluding Remarks

**2,3-Dimethylanthraquinone** presents itself as a promising, robust, and potentially recyclable organocatalyst for a range of photocatalytic oxidation reactions. While specific, optimized protocols for its use in diverse synthetic applications are still emerging, the fundamental principles of anthraquinone photochemistry provide a solid foundation for its application. The protocols detailed in this guide, based on well-understood, analogous systems, offer a starting point for researchers to explore the utility of this catalyst in their own work. As with any catalytic system, optimization of reaction parameters such as solvent, catalyst loading, and light source will be crucial for achieving desired outcomes.

## VII. References

- MySkinRecipes. (n.d.). **2,3-Dimethylanthraquinone**. Retrieved January 10, 2026, from [\[Link\]](#)
- Zhang, Y., et al. (2024). Anthraquinones-based photocatalysis: A comprehensive review. *Coordination Chemistry Reviews*, 499, 215518. Available at: [\[Link\]](#)
- Fukuzumi, S., et al. (2018). Photodriven Oxidation of Water by Plastoquinone Analogs with a Nonheme Iron Catalyst. *Journal of the American Chemical Society*, 140(30), 9695-9704. Available at: [\[Link\]](#)

- Chen, Y., et al. (2023). Organo-photocatalytic C–H bond oxidation: an operationally simple and scalable method to prepare ketones with ambient air. *Chemical Science*, 14(18), 4817-4824. Available at: [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved January 10, 2026, from [\[Link\]](#)
- Rojas-Montoya, A., et al. (2024). Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications. *RSC Advances*, 14(1), 1-10. Available at: [\[Link\]](#)

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## Sources

- 1. Anthraquinones-based photocatalysis: A comprehensive review - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- 2. Organo-photocatalytic C–H bond oxidation: an operationally simple and scalable method to prepare ketones with ambient air - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- 3. Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- 4. 2,3-Dimethylantraquinone [\[myskinrecipes.com\]](https://myskinrecipes.com/)
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